![molecular formula C22H34N2O2 B11388483 4-{2-[1-(4-Tert-butylbenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B11388483.png)
4-{2-[1-(4-Tert-butylbenzoyl)piperidin-2-yl]ethyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[1-(4-Tert-butylbenzoyl)piperidin-2-yl]ethyl}morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a tert-butylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(4-Tert-butylbenzoyl)piperidin-2-yl]ethyl}morpholine typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the tert-butylbenzoyl group, and finally the attachment of the morpholine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors can also make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-{2-[1-(4-Tert-butylbenzoyl)piperidin-2-yl]ethyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions can vary widely depending on the specific reaction being performed, but they often involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-{2-[1-(4-Tert-butylbenzoyl)piperidin-2-yl]ethyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-{2-[1-(4-Tert-butylbenzoyl)piperidin-2-yl]ethyl}morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
What sets 4-{2-[1-(4-Tert-butylbenzoyl)piperidin-2-yl]ethyl}morpholine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and physical properties. These properties make it particularly useful in certain applications, such as targeted drug delivery and the synthesis of specialized materials.
Properties
Molecular Formula |
C22H34N2O2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C22H34N2O2/c1-22(2,3)19-9-7-18(8-10-19)21(25)24-12-5-4-6-20(24)11-13-23-14-16-26-17-15-23/h7-10,20H,4-6,11-17H2,1-3H3 |
InChI Key |
UVDCRANUWOKOLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11388403.png)
![3-benzyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11388409.png)
![1-(3-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388415.png)
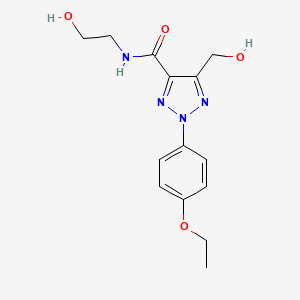
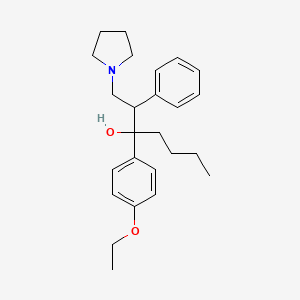
![1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388431.png)
![1-(4-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388432.png)
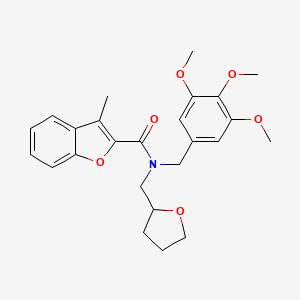
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11388457.png)
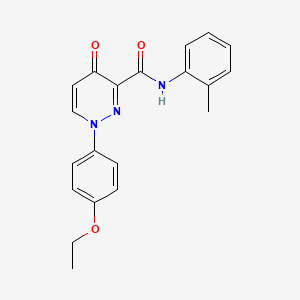
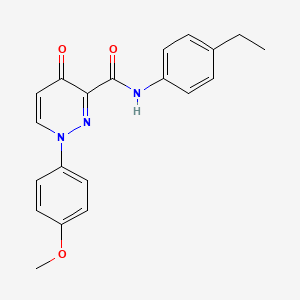
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11388466.png)
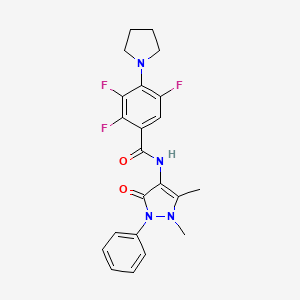
![2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11388489.png)
